molecular formula C15H10ClNO3S2 B5981840 3-Thiophenecarboxylicacid,2-[[(3-chlorobenzo[b]thien-2-yl)carbonyl]amino]-,methylester(9ci)

3-Thiophenecarboxylicacid,2-[[(3-chlorobenzo[b]thien-2-yl)carbonyl]amino]-,methylester(9ci)

Cat. No.: B5981840
M. Wt: 351.8 g/mol
InChI Key: ASCWGARVXRKQPP-UHFFFAOYSA-N
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Description

3-Thiophenecarboxylicacid,2-[[(3-chlorobenzo[b]thien-2-yl)carbonyl]amino]-,methylester(9CI) is a complex organic compound with a unique structure that includes a thiophene ring, a benzo[b]thiophene moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboxylicacid,2-[[(3-chlorobenzo[b]thien-2-yl)carbonyl]amino]-,methylester(9CI) typically involves multiple steps, starting with the preparation of the thiophene and benzo[b]thiophene intermediates. These intermediates are then subjected to a series of reactions, including acylation and esterification, to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarboxylicacid,2-[[(3-chlorobenzo[b]thien-2-yl)carbonyl]amino]-,methylester(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-Thiophenecarboxylicacid,2-[[(3-chlorobenzo[b]thien-2-yl)carbonyl]amino]-,methylester(9CI) has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxylicacid,2-[[(3-chlorobenzo[b]thien-2-yl)carbonyl]amino]-,methylester(9CI) involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Thiophenecarboxylicacid,2-[[(3-chlorobenzo[b]thien-2-yl)carbonyl]amino]-,methylester(9CI) include:

  • 3-Thiophenecarboxylicacid,2-[[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]amino]-5-phenyl-,methylester
  • 3-Thiophenecarboxylicacid,2-[[(3-chlorobenzo[b]thien-2-yl)carbonyl]amino]-,ethylester

Uniqueness

What sets 3-Thiophenecarboxylicacid,2-[[(3-chlorobenzo[b]thien-2-yl)carbonyl]amino]-,methylester(9CI) apart from similar compounds is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3S2/c1-20-15(19)9-6-7-21-14(9)17-13(18)12-11(16)8-4-2-3-5-10(8)22-12/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCWGARVXRKQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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